5,7-Difluoro-4-hydroxy-2-methyl-quinoline (CAS 288151-40-6) is a key fluorinated building block belonging to the quinolinone class. Its primary value in a procurement context is its established role as a critical intermediate in the synthesis of highly potent, targeted therapeutics, most notably the multi-kinase inhibitor Foretinib (GSK1363089) [1]. The specific 5,7-difluoro substitution pattern is not an incidental feature but a deliberate chemical design choice intended to modulate the physicochemical and pharmacokinetic properties essential for advanced drug discovery programs [2].
Replacing 5,7-Difluoro-4-hydroxy-2-methyl-quinoline with its non-fluorinated parent (4-hydroxy-2-methyl-quinoline) or mono-fluorinated analogs is synthetically and functionally unviable for its primary applications. The dual fluorine atoms at the C5 and C7 positions are integral to the molecular architecture of the final active pharmaceutical ingredient, Foretinib [1]. This specific substitution pattern is crucial for achieving the desired target binding affinity, metabolic stability, and overall pharmacological profile. Using a different precursor would result in the synthesis of a completely different molecular entity with predictably inferior and divergent biological activity, failing to meet the stringent requirements of targeted drug development workflows [2].
This compound is explicitly cited as the quinoline core precursor in the synthesis of Foretinib (GSK1363089), a potent c-Met and VEGFR-2 inhibitor, according to the primary patent literature [1]. Its use in a multi-step, industrial-relevant synthesis pathway is a key validation of its process compatibility and suitability. Alternative precursors, such as the non-fluorinated analog, would not yield Foretinib and are therefore not viable substitutes for this specific, high-value target.
| Evidence Dimension | Precursor role in synthesis |
| Target Compound Data | Explicitly used as the key intermediate for Foretinib synthesis. |
| Comparator Or Baseline | Non-fluorinated or other analogs: Not used for Foretinib synthesis; would produce a different, non-target molecule. |
| Quantified Difference | Qualitatively distinct: Enables synthesis of the target molecule whereas comparators do not. |
| Conditions | As described in the patented synthesis of Foretinib (GSK1363089). |
For any R&D or manufacturing program targeting Foretinib or its close analogs, this specific precursor is the validated and required starting material, making it a non-substitutable procurement choice.
The use of the 5,7-difluoroquinoline core is directly linked to the exceptional potency of the final product, Foretinib. In cell-free assays, Foretinib demonstrates IC50 values of 0.4 nM against c-Met kinase and 0.86 nM against KDR (VEGFR-2) [1]. This level of potency is a critical performance benchmark in modern oncology research. Procuring a precursor that does not possess the 5,7-difluoro substitution pattern would predictably lead to a final compound with significantly lower potency.
| Evidence Dimension | IC50 of Final Compound (Foretinib) |
| Target Compound Data | c-Met: 0.4 nM; KDR: 0.86 nM |
| Comparator Or Baseline | General kinase inhibitors often have IC50 values in the mid-to-high nanomolar or micromolar range. |
| Quantified Difference | Achieves potency in the sub-nanomolar range, representing a high-performance tier for kinase inhibitors. |
| Conditions | Cell-free enzymatic assays. |
This evidence demonstrates that the precursor is not a generic commodity but a high-performance component required to achieve top-tier biological activity in the final application.
The incorporation of two electron-withdrawing fluorine atoms onto the quinoline core is a standard medicinal chemistry strategy to fine-tune critical drug-like properties. Fluorination significantly lowers the pKa of the quinoline nitrogen, reducing basicity which can improve cell permeability and reduce off-target effects [1]. Furthermore, the carbon-fluorine bond is exceptionally strong and can block sites that would otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability and in vivo half-life [2].
| Evidence Dimension | Expected Physicochemical & Metabolic Impact |
| Target Compound Data | Reduced pKa (basicity) and blocked sites of metabolism due to C-F bonds. |
| Comparator Or Baseline | Non-fluorinated 4-hydroxy-2-methyl-quinoline: Higher basicity and metabolically vulnerable C-H bonds at positions 5 and 7. |
| Quantified Difference | Leads to improved drug-like properties such as permeability and metabolic half-life. |
| Conditions | General principles of medicinal chemistry and drug metabolism. |
Procuring this specific difluorinated version provides a building block pre-optimized for better pharmacokinetic outcomes, saving significant time and resources in downstream drug development.
This compound is the ideal choice for research programs focused on synthesizing Foretinib or developing novel analogs that require a 5,7-difluoroquinoline core to achieve sub-nanomolar dual inhibitory activity against c-Met and VEGFR-2 for oncology research [1].
Ideal for use in drug discovery campaigns where the goal is to create new chemical entities with modulated basicity and enhanced metabolic stability. The difluoro pattern provides a validated starting point for building molecules with improved drug-like properties [2].
Serves as a critical precursor for creating highly potent and selective chemical probes based on the Foretinib scaffold. These probes can be used to investigate the roles of c-Met and VEGFR signaling in various biological systems with high precision [1].